molecular formula C12H17N B6240561 rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis CAS No. 1161787-97-8

rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis

Cat. No.: B6240561
CAS No.: 1161787-97-8
M. Wt: 175.3
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Description

rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents on the piperidine ring are on the same side, leading to distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis typically involves diastereoselective reactions to ensure the correct stereochemistry. One common method is the diastereoselective intramolecular 5-exo-tet ring closure reaction. This reaction is often catalyzed by zinc or magnesium enolates, which help control the transition state and ensure high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as chromatography are employed to isolate the desired diastereomer.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis involves its interaction with molecular targets such as enzymes and receptors. The cis configuration allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis is unique due to its specific cis configuration and the resulting stereochemical properties. This makes it particularly valuable in applications requiring precise chiral interactions, such as drug development and enzyme studies.

Properties

CAS No.

1161787-97-8

Molecular Formula

C12H17N

Molecular Weight

175.3

Purity

95

Origin of Product

United States

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